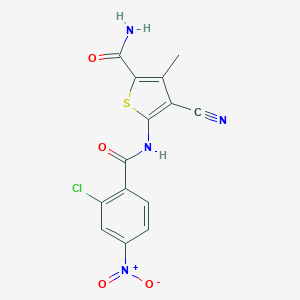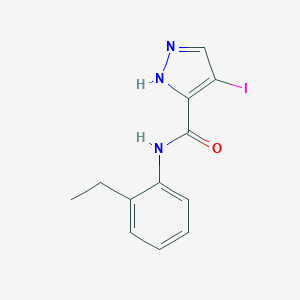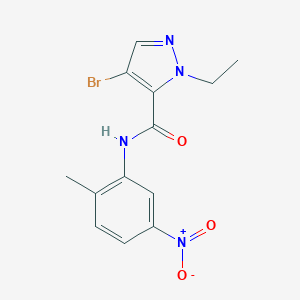
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide, commonly referred to as CNM-TA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CNM-TA belongs to a class of compounds known as thiophenes, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of CNM-TA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and cancer. Specifically, CNM-TA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. CNM-TA has also been found to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CNM-TA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CNM-TA inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in immune cells. In addition, CNM-TA has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that CNM-TA reduces inflammation and tumor growth in animal models of rheumatoid arthritis and breast cancer, respectively.
Advantages and Limitations for Lab Experiments
One advantage of CNM-TA is that it exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a promising candidate for the development of new drugs for the treatment of these diseases. In addition, CNM-TA has been found to be well-tolerated in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of CNM-TA is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for research on CNM-TA. One area of research could focus on elucidating the mechanism of action of CNM-TA, which could help to identify new drug targets and improve the efficacy of CNM-TA-based drugs. Another area of research could focus on optimizing the synthesis of CNM-TA and developing more efficient and cost-effective methods for its production. Finally, future research could explore the potential applications of CNM-TA in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
The synthesis of CNM-TA involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. This is then reacted with 3-methylthiophene-2-carboxamide to form the intermediate product, 5-({2-chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene. Finally, this intermediate is treated with ammonia to form the desired product, CNM-TA.
Scientific Research Applications
CNM-TA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, CNM-TA has been shown to have anti-cancer activity, particularly against breast and lung cancer cells. Furthermore, CNM-TA has been found to exhibit anti-viral activity against several viruses, including influenza A and B, hepatitis C, and HIV.
properties
Product Name |
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide |
|---|---|
Molecular Formula |
C14H9ClN4O4S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
5-[(2-chloro-4-nitrobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClN4O4S/c1-6-9(5-16)14(24-11(6)12(17)20)18-13(21)8-3-2-7(19(22)23)4-10(8)15/h2-4H,1H3,(H2,17,20)(H,18,21) |
InChI Key |
LCQXFBFLQYHGNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)

![N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213636.png)
![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
![1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213639.png)
![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213645.png)

![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)